10-Chlorodecanoic Acid: Physicochemical Profiling and Applications in Advanced Drug Development
10-Chlorodecanoic Acid: Physicochemical Profiling and Applications in Advanced Drug Development
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
10-Chlorodecanoic acid (10-CDA) is a highly versatile ω -haloalkanoic acid characterized by its bifunctional nature: a terminal carboxylic acid and a terminal primary alkyl chloride. This dual reactivity, combined with a highly lipophilic 10-carbon aliphatic spacer, makes it an indispensable building block in modern medicinal chemistry. As a Senior Application Scientist, I have structured this guide to move beyond basic material safety data, providing a deep dive into the causality behind its physicochemical behavior, its role in synthesizing lipid-lowering agents, and its advanced applications in PROTAC linkers and drug-eluting stent (DES) functionalization.
Physicochemical Profiling and Mechanistic Insights
Understanding the physical and chemical parameters of 10-CDA is critical for predicting its behavior in both synthetic workflows and biological systems. The 10-carbon chain provides a specific hydrophobic radius that dictates its partition coefficient and membrane permeability.
Quantitative Data Summary
| Property | Value | Mechanistic Significance |
| Chemical Formula | C10H19ClO2 | Bifunctional (carboxyl and chloro groups) allows orthogonal functionalization[1]. |
| Molecular Weight | 206.71 g/mol | Low molecular weight ensures minimal steric hindrance when used as a linker[2]. |
| CAS Number | 37027-56-8 | Standard identifier for regulatory and procurement tracking[1]. |
| SMILES | O=C(O)CCCCCCCCCCl | Linear aliphatic chain provides flexibility in spatial targeting[3]. |
| LogP (Predicted) | ~3.5 - 3.8 | High lipophilicity drives cellular membrane penetration, crucial for intracellular drug targets[4]. |
| Boiling Point | > 250 °C (Extrapolated) | High thermal stability permits high-temperature synthetic conditions (e.g., refluxing with SOCl2 )[4]. |
Causality in Chemical Behavior: The terminal chlorine atom in 10-CDA is highly susceptible to bimolecular nucleophilic substitution ( SN2 ) due to the lack of steric hindrance at the primary carbon. Conversely, the carboxylic acid can undergo standard esterification, amidation, or activation into an acid chloride. This orthogonality allows chemists to sequentially react one end of the molecule without protecting groups, provided the reaction conditions are carefully controlled (e.g., using mild nucleophiles for the acid before displacing the chloride).
Synthetic Methodologies
The industrial and laboratory-scale synthesis of 10-CDA relies heavily on the monoalkylation of C-H acidic methylene groups, followed by hydrolysis and decarboxylation. This self-validating protocol ensures high yield and purity by utilizing phase-transfer catalysis.
Synthetic workflow for 10-chlorodecanoic acid via monoalkylation and decarboxylation.
Protocol: Synthesis via Monoalkylation
Adapted from established patent methodologies for ω -haloalkanoic acids[5].
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Reagent Preparation: Combine diethyl malonate (1.0 eq) with a large excess of 1,8-dichlorooctane (to prevent dialkylation) in a non-polar solvent like cyclohexane.
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Phase-Transfer Catalysis: Add anhydrous potassium carbonate ( K2CO3 ) as the base and tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst. Causality: TBAB shuttles the carbonate ion into the organic phase, allowing the deprotonation of the malonate to occur efficiently at the interface.
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Alkylation: Heat the mixture to reflux under stirring for 4-6 hours. The intermediate formed is 2-(8-chlorooctyl)malonic acid diethyl ester.
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Hydrolysis & Decarboxylation: Isolate the intermediate and subject it to acidic hydrolysis using a sulfonic acid catalyst (e.g., methanesulfonic acid, 2-5% by weight) at elevated temperatures (150 °C). The application of heat drives the decarboxylation of the resulting diacid, yielding 10-chlorodecanoic acid[5].
Applications in Advanced Drug Development
PROTAC Linker Engineering
In targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) require a linker to connect the E3 ligase ligand to the target protein warhead. 10-CDA serves as an excellent all-carbon, non-PEGylated linker[6]. The 10-carbon chain provides an optimal spatial distance (~12-15 Å) that prevents steric clashing between the two proteins while maintaining a highly lipophilic profile that enhances the overall oral bioavailability of the PROTAC molecule.
Lipid-Lowering and Anti-Inflammatory Agents
10-CDA is utilized as a lipophilic anchoring tail in the synthesis of triphenylimidazolyloxyalkanoic acids. According to pharmacological data, coupling the imidazole core with the 10-carbon chain of 10-CDA significantly enhances antithrombotic and antiatherosclerotic activity. The lipophilic tail mimics endogenous fatty acids, allowing the drug to interact favorably with lipid metabolism pathways while maintaining low systemic toxicity[7].
Functionalization of Drug-Eluting Stents (DES)
One of the most sophisticated uses of 10-CDA is in the surface modification of cardiovascular stents. 10-CDA is used to build Self-Assembled Monolayers (SAMs) on gold or stainless steel surfaces. The carboxylic end is covalently bonded to the stent surface, leaving the terminal chloro group exposed. This chloro group is subsequently displaced by antiproliferative agents (e.g., via dithiocarbamate linkages), creating a controlled-release mechanism that prevents restenosis[8].
Experimental Workflow: Surface Functionalization for DES
The following protocol details the activation of 10-CDA and its coupling to a hydroxyl-terminated stent surface. This is a self-validating system: the use of an acid scavenger ensures the integrity of the underlying monolayer.
Step-by-step methodology for SAM functionalization using 10-chlorodecanoic acid.
Step-by-Step Methodology[8]
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Activation: Place 10-chlorodecanoic acid in a dry, round-bottom flask. Add a 3-fold molar excess of thionyl chloride ( SOCl2 ). Reflux the mixture at 76 °C for 1 hour under a strict nitrogen atmosphere. Causality: SOCl2 converts the stable carboxylic acid into a highly reactive acyl chloride, preparing it for nucleophilic attack.
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Purification: Transfer the flask to a rotary evaporator. Remove the unreacted SOCl2 and SO2 / HCl byproducts under vacuum at 40 °C. This step is critical to prevent unwanted side reactions in the coupling phase.
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Solvation: Re-dissolve the purified 10-chlorodecanoyl chloride in 20 mL of anhydrous tetrahydrofuran (THF).
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Substrate Coupling: Carefully immerse the hydroxyl-terminated SAM-coated stent substrate into the THF solution.
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Catalysis and Protection: Inject 0.2 mL of anhydrous pyridine into the reaction vessel. Causality: Pyridine serves a dual purpose. It acts as a nucleophilic catalyst to accelerate the esterification, and it scavenges the corrosive HCl byproduct generated during the reaction. Without pyridine, the localized acidic environment would hydrolyze and destroy the delicate SAM layer.
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Validation: After a 12-hour incubation, remove the substrate and wash sequentially with THF, absolute ethanol, and deionized water. Validate the successful attachment of the 10-carbon chloro-terminated chain using X-ray Photoelectron Spectroscopy (XPS), looking for the distinct Cl2p peak.
References
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NextSDS Database. "10-Chlorodecanoic acid — Chemical Substance Information." NextSDS. Available at:[Link]
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Cheméo. "Chemical Properties of 10-Chlorodecanoic acid, methyl ester." Cheméo. Available at:[Link]
- Google Patents. "Triphenylimidazolyloxyalkanoic acids and their derivatives and a process for the treatment of thromboembolic, inflammatory and/or atheriosclerotic diseases." US4460598A.
- Google Patents. "Process for monoalkylation of C-H acidic methylene groups." US7038072B2.
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Googleapis. "Patent Application Publication: US 2009/0123516 A1." Googleapis. Available at:[Link]
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PubChemLite. "10-chlorodecanoic acid (C10H19ClO2)." Université du Luxembourg. Available at: [Link]
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